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Compound Name: 7'-Methoxy NABUTIE

Cat. No.: B593893

For Researchers, Scientists, and Drug Development Professionals

Abstract

7'-Methoxy NABUTIE, also known as 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-
ethanone, is a synthetic aminoalkylindole derivative with notable activity at cannabinoid
receptors.[1] This compound has been investigated for its potential therapeutic applications,
particularly in the context of alcohol abuse.[1] As a research chemical, it serves as a valuable
tool for exploring the pharmacology of the endocannabinoid system. This document provides a
comprehensive technical overview of 7'-Methoxy NABUTIE, including its chemical properties,
biological activity, and the experimental methodologies used for its characterization. All data
presented herein is collated from publicly available scientific literature.

Chemical and Physical Properties

7'-Methoxy NABUTIE is classified as a synthetic cannabinoid. Its core structure is an indole
ring substituted at various positions, a common feature among many synthetic cannabinoids.
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Property Value Reference

1-(1-butyl-7-methoxy-1H-indol-

Chemical Name 3-yl)-2-(1-naphthalenyl)- --INVALID-LINK--
ethanone

Synonyms 7'-MeO NABUTIE --INVALID-LINK--

Molecular Formula C25H25N02 --INVALID-LINK--

Molecular Weight 371.5 g/mol --INVALID-LINK--

CAS Number 1438278-55-7 --INVALID-LINK--

Appearance Crystalline solid --INVALID-LINK--

DMF: 25 mg/ml; DMSO: 5
Solubility mg/ml; DMF:PBS (pH 7.2) --INVALID-LINK--
(2:2): 0.3 mg/ml

Biological Activity and Quantitative Data

7'-Methoxy NABUTIE is a ligand for the cannabinoid receptors CB1 and CB2. The primary
reference for its biological evaluation is the work by Vasiljevik et al. in the Journal of Medicinal
Chemistry (2013). While the full quantitative data from this specific study is not publicly
available in detail, the following tables summarize the expected data presentation based on
typical cannabinoid receptor characterization.

Table 2.1: Cannabinoid Receptor Binding Affinities (Ki) of 7'-Methoxy NABUTIE

Compound CB1 Ki (nM) CB2 Ki (nM) Reference

7'-Methoxy NABUTIE Data not available Data not available Vasiljevik et al., 2013

Note: Ki values represent the affinity of the ligand for the receptor, where a lower value
indicates higher affinity.

Table 2.2: Functional Activity of 7'-Methoxy NABUTIE at Cannabinoid Receptors
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Assay Receptor Parameter Value Reference
[3>SIGTPyYS Data not Vasiljevik et al.,
o CB1 Emax (%) ]
Binding available 2013
Data not Vasiljevik et al.,
ECso (nM) )
available 2013
Data not Vasiljevik et al.,
CB2 Emax (%) )
available 2013
Data not Vasiljevik et al.,
ECso (nM) ]
available 2013
cAMP Data not Vasiljevik et al.,
) CB1 Emax (%) ]
Accumulation available 2013
Data not Vasiljevik et al.,
ICs0 (NM) ]
available 2013
Data not Vasiljevik et al.,
CB2 Emax (%) )
available 2013
Data not Vasiljevik et al.,
ICs0 (NM) )
available 2013

Note: Emax represents the maximal effect of the compound. ECso is the concentration at which
the compound elicits 50% of its maximal effect in agonist assays, while ICso is the
concentration at which the compound inhibits 50% of a response in antagonist assays.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the
characterization of novel cannabinoid receptor ligands, based on established protocols.

Synthesis of 7'-Methoxy NABUTIE

The synthesis of 7'-Methoxy NABUTIE, an aminoalkylindole, generally follows established
organic chemistry principles. A plausible synthetic route is outlined below, based on general
methods for similar compounds.
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Step 1: N-Alkylation Step 2: Friedel-Crafts Acylation Step 3: Reduction of Nitro Group Step 4: N-Butylation

Click to download full resolution via product page

A plausible synthetic workflow for 7°'-Methoxy NABUTIE.

Protocol: The synthesis would likely involve a multi-step process starting with 7-methoxyindole.
A typical procedure would be an N-alkylation, followed by a Friedel-Crafts acylation at the 3-
position of the indole ring with a naphthoyl derivative. Subsequent functional group
manipulations would lead to the final product. Purification at each step would likely be achieved
by column chromatography.

Cannabinoid Receptor Binding Assays

These assays are performed to determine the affinity (Ki) of the test compound for CB1 and
CB2 receptors.[2][3]

Materials:

Membrane preparations from cells expressing human CB1 or CB2 receptors.

Radioligand (e.g., [BH]CP-55,940).

Test compound (7'-Methoxy NABUTIE).

Assay buffer (e.g., 50 mM Tris-HCI, 5 mM MgClz, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

Non-specific binding control (e.g., 10 uM WIN-55,212-2).

Glass fiber filters and a cell harvester.
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¢ Scintillation counter.
Protocol:

 Incubate receptor membranes with various concentrations of 7'-Methoxy NABUTIE and a
fixed concentration of the radioligand.

o Separate bound from free radioligand by rapid filtration through glass fiber filters.
e Quantify the amount of bound radioactivity using a scintillation counter.

» Determine the concentration of 7'-Methoxy NABUTIE that inhibits 50% of the specific
binding of the radioligand (ICso).

» Calculate the Ki value using the Cheng-Prusoff equation.

Prepare receptor membranes
(CB1 or CB2)

l

Incubate membranes with:
- Radioligand ([3H]CP-55,940)
- 7'-Methoxy NABUTIE (various concentrations)

l

(Separate bound and free radioligana

(Filtration)

l

Quantify bound radioactivity
(Scintillation counting)

Data Analysis:
- Determine ICso
- Calculate Ki

Click to download full resolution via product page
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Workflow for cannabinoid receptor binding assay.

[*>S]GTPyS Functional Assays

This assay is used to determine the functional activity (agonist, antagonist, or inverse agonist)
of the test compound by measuring G-protein activation.[4][5]

Materials:

Membrane preparations from cells expressing human CB1 or CB2 receptors.

[5S]GTPYS.

 GDP.

Test compound (7'-Methoxy NABUTIE).

Assay buffer (e.g., 50 mM Tris-HCI, 100 mM NaCl, 5 mM MgClz, 1 mM EDTA, pH 7.4).

Protocol:

Pre-incubate receptor membranes with the test compound at various concentrations.

Initiate the binding reaction by adding [3>*S]GTPyS and GDP.

After incubation, terminate the reaction by rapid filtration.

Quantify the amount of [3*S]GTPyS bound to the G-proteins using a scintillation counter.

Analyze the data to determine the Emax and ECso (for agonists) or the ICso (for antagonists).

Signaling Pathways

As a cannabinoid receptor ligand, 7'-Methoxy NABUTIE is expected to modulate downstream
signaling pathways typically associated with CB1 and CB2 receptors. These are G-protein
coupled receptors (GPCRSs) that primarily couple to Gi/o proteins.
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General cannabinoid receptor signaling pathway.
Activation of CB1/CB2 receptors by an agonist typically leads to:

« Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (CAMP)

levels.

+ Modulation of ion channels: This can include the inhibition of voltage-gated calcium channels

and activation of inwardly rectifying potassium channels.
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» Activation of mitogen-activated protein kinase (MAPK) pathways: This can influence gene
transcription and other cellular processes.

The specific functional profile of 7'-Methoxy NABUTIE (agonist, antagonist, or inverse agonist)
at each receptor subtype would determine the precise downstream effects.

Conclusion

7'-Methoxy NABUTIE is a significant research tool for the study of the endocannabinoid
system. Its characterization as a cannabinoid receptor ligand highlights its potential for further
investigation in various physiological and pathological processes. The experimental protocols
and data presented in this whitepaper provide a foundational understanding for researchers
and drug development professionals working with this and related compounds. Further detailed
studies are necessary to fully elucidate its therapeutic potential and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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